molecular formula C14H21NO3 B13553937 Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate

Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate

Cat. No.: B13553937
M. Wt: 251.32 g/mol
InChI Key: JEVIOGKIJOREOJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate is a synthetic compound known for its antioxidant properties. It is widely used in various industries, including food, pharmaceuticals, and cosmetics, to prevent oxidative deterioration of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate typically involves the reaction of 4-hydroxy-2,3,6-trimethylphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The antioxidant properties of tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate are attributed to its ability to stabilize free radicals. The phenolic hydroxyl group donates a hydrogen atom to free radicals, neutralizing them and preventing further oxidative reactions. This mechanism involves the formation of a stable phenoxyl radical, which does not readily participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate is unique due to its specific structural features, which provide enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to prevent amyloid beta peptide aggregation also sets it apart in medical research applications .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate

InChI

InChI=1S/C14H21NO3/c1-8-7-11(16)9(2)10(3)12(8)15-13(17)18-14(4,5)6/h7,16H,1-6H3,(H,15,17)

InChI Key

JEVIOGKIJOREOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)OC(C)(C)C)C)C)O

Origin of Product

United States

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